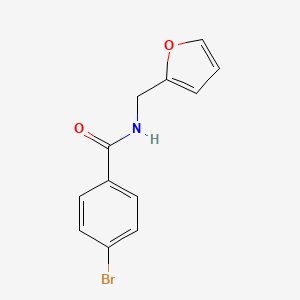

4-bromo-N-(furan-2-ylmethyl)benzamide

説明

準備方法

The synthesis of 4-bromo-N-(furan-2-ylmethyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with furan-2-ylmethanamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

化学反応の分析

4-bromo-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzamide group can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction Reactions: The carbonyl group in the benzamide can be reduced to form the corresponding amine.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate and chromium trioxide . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Antimicrobial Properties

Preliminary studies have indicated that 4-bromo-N-(furan-2-ylmethyl)benzamide exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against drug-resistant strains of bacteria such as Acinetobacter baumannii and Staphylococcus aureus. In vitro assays have demonstrated that the compound can inhibit bacterial growth, making it a candidate for further development as an antibacterial agent .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Research indicates that similar compounds with bromine and furan moieties often interact with biological targets involved in cancer progression. Further pharmacological studies are required to elucidate its mechanisms of action and identify specific cancer types where it may be most effective.

Case Studies and Research Findings

Several studies have explored the applications of related compounds, providing insights into the potential of this compound:

- Antiparasitic Activity : Analogues of benzamides have been identified as potent against Trypanosoma brucei, the causative agent of African sleeping sickness. These findings suggest that similar structures may also exhibit antiparasitic properties .

- Antibacterial Efficacy : A study reported that derivatives of N-(4-bromophenyl)furan-2-carboxamide showed significant antibacterial activity against clinically isolated strains, highlighting the importance of structural modifications in enhancing bioactivity .

- Molecular Docking Studies : Computational studies have been employed to predict how this compound interacts with target proteins, providing a framework for understanding its potential therapeutic mechanisms .

作用機序

The mechanism of action of 4-bromo-N-(furan-2-ylmethyl)benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems . The bromine atom and the furan ring are thought to play crucial roles in its biological activity, potentially through interactions with enzymes or receptors .

類似化合物との比較

Similar compounds to 4-bromo-N-(furan-2-ylmethyl)benzamide include:

- 4-bromo-N-(2-furylmethyl)benzamide

- 4-bromo-N-(2-thienylmethyl)benzamide

- 4-chloro-N-(furan-2-ylmethyl)benzamide

These compounds share structural similarities but differ in the substituents attached to the benzamide group. The presence of different halogens or heterocycles can significantly influence their chemical reactivity and biological activity .

生物活性

4-Bromo-N-(furan-2-ylmethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound incorporates a bromo substituent and a furan moiety, which are known to contribute to various biological interactions. This article provides a comprehensive overview of the biological activity of this compound, including its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 284.12 g/mol. The structural features include:

- A bromine atom which may influence the compound's reactivity.

- A furan ring , known for its biological activity.

- A benzamide core , which is significant in drug design due to its ability to interact with various biological targets.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial activity. It has been tested against various drug-resistant bacterial strains, including Acinetobacter baumannii and Klebsiella pneumoniae. The mechanism of action is believed to involve the inhibition of specific enzymes or modulation of receptor functions, leading to alterations in cellular signaling pathways.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Acinetobacter baumannii | 8 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Staphylococcus aureus | 4 µg/mL |

Anti-inflammatory Effects

In vitro studies indicate that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and prostaglandin E2 in lipopolysaccharide-induced human gingival fibroblasts. This suggests its potential application in treating inflammatory diseases.

The biological activity of this compound may be attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their activity.

- Receptor Modulation : It could modulate receptor functions, impacting signaling pathways involved in inflammation and infection responses.

Case Studies

- In Vitro Evaluation : A study evaluated the effects of this compound on human cell lines, demonstrating significant cytotoxicity against cancer cells at concentrations ranging from 10 to 50 µM. The compound induced apoptosis through caspase activation pathways .

- Molecular Docking Studies : Computational studies have shown that this compound effectively fits into the active sites of target proteins associated with bacterial resistance mechanisms. These findings support further exploration for drug development applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-bromo-N-(furan-2-ylmethyl)benzamide, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves coupling 4-bromobenzoic acid derivatives with furfurylamine. A common approach includes:

Activation of the carboxyl group : Convert 4-bromobenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Amide bond formation : React the acid chloride with furfurylamine in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under inert atmosphere.

Purification : Column chromatography or recrystallization to isolate the product.

Key optimization factors:

- Temperature : Maintain 0–5°C during acid chloride formation to prevent side reactions.

- Stoichiometry : Use a 1.2:1 molar ratio of furfurylamine to acid chloride to ensure complete reaction .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared (IR) Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- X-ray Crystallography : Resolve bond lengths (e.g., C=O: ~1.22 Å) and dihedral angles between aromatic rings (e.g., 73.97° between amide and hydroxyphenyl groups in analogues) .

Table 1: Key Crystallographic Parameters (from analogues)

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C=O bond length | 1.22 | |

| Dihedral angle (amide–furan) | ~80° |

Advanced Research Questions

Q. How does this compound enhance homologous recombination (HR) in genetic engineering applications?

Methodological Answer: The compound (as RS-1) acts as a small-molecule enhancer of HR by stabilizing RAD51 filaments, critical for DNA repair. Experimental protocols include:

Cell Transfection : Co-deliver CRISPR/Cas9 constructs and RS-1 (10–20 µM) in diplonemids or mammalian cells.

HR Efficiency Measurement : Use reporter assays (e.g., GFP-based systems) to quantify DSB repair rates.

Controls : Include untreated cells and RAD51 inhibitors (e.g., B02) to validate specificity .

Q. What computational strategies are used to predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Optimize geometry using B3LYP/6-311G(d,p) basis sets.

- Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) to predict charge transfer behavior.

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites (e.g., amide oxygen as electron-rich).

- Molecular Docking : Simulate interactions with biological targets (e.g., RAD51) using AutoDock Vina .

Table 2: Computational Parameters (from analogues)

| Parameter | Value | Source |

|---|---|---|

| HOMO-LUMO Gap | 4.5 eV | |

| MEP Charge (amide O) | -0.45 e |

Q. How can researchers resolve contradictions in hydrogen-bonding patterns observed in different crystal structures?

Methodological Answer: Contradictions arise from varying crystallization conditions (e.g., solvent polarity, temperature). Strategies include:

Systematic Polymorph Screening : Use solvents like toluene, DMSO, or ethanol to explore packing variations.

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O–H···O vs. N–H···O) using CrystalExplorer.

Temperature-Dependent Crystallography : Collect data at 100 K and 298 K to assess thermal motion effects on H-bond geometry .

Q. What role does the bromine substituent play in modulating the compound’s bioactivity and stability?

Methodological Answer:

- Bioactivity : The bromine atom increases lipophilicity (logP ~2.8), enhancing membrane permeability.

- Stability : Bromine’s electron-withdrawing effect stabilizes the amide bond against hydrolysis.

- Experimental Validation :

- Synthesize debrominated analogues and compare RAD51 binding affinity via SPR assays.

- Conduct accelerated stability studies (40°C/75% RH) to assess degradation kinetics .

特性

IUPAC Name |

4-bromo-N-(furan-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFZHBHYXIHNKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350159 | |

| Record name | 4-Bromo-N-[(furan-2-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312587-75-0 | |

| Record name | 4-Bromo-N-(2-furanylmethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312587-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-[(furan-2-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。